molecular formula C5H7BrN2 B3268894 5-(Bromomethyl)-1-methyl-1H-imidazole CAS No. 499770-71-7

5-(Bromomethyl)-1-methyl-1H-imidazole

Cat. No.: B3268894
CAS No.: 499770-71-7
M. Wt: 175.03
InChI Key: NFGJARKGNGBCDK-UHFFFAOYSA-N
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Description

Overview of Imidazole (B134444) Heterocyclic Chemistry

Imidazole is a five-membered heterocyclic and aromatic compound, characterized by a planar ring structure containing three carbon atoms and two nitrogen atoms at non-adjacent positions (positions 1 and 3). researchgate.netbritannica.com First synthesized by Heinrich Debus in 1858, this molecule, also known as 1,3-diazole, is a cornerstone in heterocyclic chemistry. researchgate.netnih.gov The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. nih.govpharmaguideline.com The nitrogen at position 3 is basic due to its lone pair of electrons, allowing it to be protonated to form stable imidazolium (B1220033) salts with strong acids. nih.govpharmaguideline.com Conversely, the hydrogen atom on the nitrogen at position 1 can be removed by a strong base, demonstrating its acidic character. pharmaguideline.com

The imidazole ring is highly polar and typically soluble in water and other polar solvents. nih.govtsijournals.com Its aromaticity is due to a sextet of π-electrons, which confers stability to the ring system. nih.govtsijournals.com This unique combination of properties makes the imidazole nucleus a fundamental component in numerous biologically significant molecules. researchgate.net It forms the core of the amino acid histidine, the neurotransmitter histamine, and is a structural component of purines found in nucleic acids. researchgate.netpharmaguideline.comlongdom.org The versatility of the imidazole ring has made it a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.govlongdom.orgijpsjournal.com

Importance of Halogenated Imidazoles in Synthetic Methodologies

Halogenation, the process of introducing one or more halogen atoms onto a molecule, is a critical transformation in organic synthesis, and the imidazole ring is no exception. Halogenated imidazoles are highly valuable intermediates and building blocks for creating more complex, polyfunctional compounds. semanticscholar.orggoogle.com The introduction of a halogen, such as bromine, onto the imidazole core provides a reactive site for further chemical modifications. researchgate.net

The carbon-halogen bond can be targeted in various reactions. For instance, the halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. pharmaguideline.com This makes 2-haloimidazoles particularly susceptible to nucleophilic attack at the C2 position, especially when electron-withdrawing groups are present. pharmaguideline.com Furthermore, halogenated imidazoles are key substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. google.com The regioselective synthesis of bromoimidazoles is therefore a significant area of research, as it enables the precise construction of complex molecular architectures for applications in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net

Structural Characteristics of 5-(Bromomethyl)-1-methyl-1H-imidazole and its Research Relevance

This compound is a substituted imidazole derivative featuring several key structural elements that define its chemical reactivity and research interest. The core of the molecule is a 1-methyl-1H-imidazole ring, which means a methyl group is attached to the nitrogen atom at position 1. At position 5 of this ring, a bromomethyl group (-CH₂Br) is attached. This side-chain bromine atom is particularly significant as it is a highly reactive site.

The primary research relevance of this compound stems from its utility as a reactive intermediate, or building block, in organic synthesis. The bromine atom on the methyl group is a good leaving group, making the compound an excellent alkylating agent for various nucleophiles. This reactivity allows chemists to readily introduce the 1-methyl-1H-imidazol-5-ylmethyl moiety into other molecules. This is a common strategy in the synthesis of imidazolium salts and other more complex structures. nih.gov

Physicochemical Properties of this compound Hydrobromide

Property Value Source
CAS Number 2007915-81-1 sigmaaldrich.com
Molecular Formula C₅H₈Br₂N₂ sigmaaldrich.com
Molecular Weight 255.94 g/mol sigmaaldrich.com
IUPAC Name This compound hydrobromide sigmaaldrich.com
Physical Form White to yellow solid sigmaaldrich.com
Purity 97% sigmaaldrich.com

| Storage Temperature | 2-8°C under an inert atmosphere | sigmaaldrich.com |

Note: The data presented is for the hydrobromide salt of the compound, as it is a common and stable form.

Scope and Objectives of Research on this compound

Research involving this compound is primarily focused on its application in synthetic and medicinal chemistry. The overarching objective is to leverage its reactivity to construct novel molecules with potential therapeutic value.

The key research scopes and objectives include:

Development of Novel Synthetic Pathways: Researchers utilize this compound to develop efficient methods for synthesizing complex heterocyclic systems. Its role as an alkylating agent is central to creating diverse molecular scaffolds. nih.gov

Synthesis of Bioactive Molecules: A major objective is to use this compound as a precursor for compounds with specific biological activities. The imidazole core is a known pharmacophore found in many drugs, and modifying it via the bromomethyl handle allows for the systematic exploration of structure-activity relationships. researchgate.netnih.gov For example, it can be used to synthesize derivatives for evaluation as potential anticancer, antifungal, or antimicrobial agents. nih.govnih.gov

Creation of Imidazolium Salts: The compound is an ideal starting material for the synthesis of a wide variety of N-substituted imidazolium salts. nih.gov These salts are not only important as ionic liquids but also have applications as precursors to N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic chemistry.

In essence, the research scope for this compound is defined by its role as a versatile and reactive building block, enabling the synthesis of a broad spectrum of novel chemical entities for further investigation in medicinal and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-4-7-3-5(8)2-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGJARKGNGBCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699466
Record name 5-(Bromomethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-71-7
Record name 5-(Bromomethyl)-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 5 Bromomethyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of 5-(bromomethyl)-1-methyl-1H-imidazole is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a classic SN2 reaction mechanism. The general scheme for this transformation involves the nucleophile attacking the methylene (B1212753) carbon, leading to the formation of a new bond and the departure of the bromide leaving group.

S-Nucleophile Reactivity (e.g., Thiolates)

Thiolates, the conjugate bases of thiols, are excellent sulfur-based nucleophiles that readily react with this compound. This reaction provides a straightforward route to the corresponding thioether derivatives. For instance, the reaction with a generic thiolate (RS⁻) results in the formation of 1-methyl-5-((aryl/alkylthio)methyl)-1H-imidazole. These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the thiolate salt and promote the SN2 pathway. The presence of a base, such as potassium carbonate, is often employed when starting from the corresponding thiol to generate the thiolate in situ.

A specific example is the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, where a related phenacyl bromide reacts with a thiol-containing imidazole (B134444) derivative, showcasing the propensity of such systems to undergo this type of coupling. mdpi.com

Table 1: Reaction of this compound with S-Nucleophiles This table is illustrative and based on general reactivity patterns of similar compounds.

S-Nucleophile (Thiolate)ProductTypical Conditions
Sodium thiophenoxide1-Methyl-5-(phenylthiomethyl)-1H-imidazoleDMF, Room Temperature
Sodium ethanethiolate5-((Ethylthio)methyl)-1-methyl-1H-imidazoleAcetonitrile, K₂CO₃, Reflux

O-Nucleophile Reactivity (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the bromide from this compound to form the corresponding ethers. These reactions typically require a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. Common bases used include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of solvent is often a polar aprotic one like THF or DMF. For example, the reaction with sodium methoxide (B1231860) would yield 5-(methoxymethyl)-1-methyl-1H-imidazole.

While direct examples for this compound are not extensively documented in the provided search results, the synthesis of anisole (B1667542) derivatives from aryl bromides using sodium methoxide in the presence of a copper catalyst highlights a relevant synthetic strategy that could be adapted. ias.ac.in

Table 2: Reaction of this compound with O-Nucleophiles This table is illustrative and based on general reactivity patterns.

O-NucleophileBaseProductTypical Conditions
Methanol (B129727)NaH5-(Methoxymethyl)-1-methyl-1H-imidazoleTHF, 0 °C to RT
PhenolK₂CO₃1-Methyl-5-(phenoxymethyl)-1H-imidazoleDMF, Heat

N-Nucleophile Reactivity (e.g., Amines, Azoles)

Nitrogen nucleophiles, including primary and secondary amines, as well as other azole rings, readily react with this compound to form the corresponding N-substituted products. These reactions are fundamental in the synthesis of a wide variety of biologically active molecules and ligands for metal catalysis. The reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with imidazole, for instance, affords a quinoxaline-bridged diimidazolium salt, demonstrating the reactivity of bromomethyl groups with imidazole nucleophiles. niscpr.res.in

The synthesis of N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine further illustrates the formation of new carbon-nitrogen bonds by reacting a chloromethyl group, analogous to the bromomethyl group, with an amine. nih.gov Similarly, the reaction of a bromide intermediate with various substituted imidazoles has been used to synthesize a range of imidazolium (B1220033) salts. sci-hub.se

Table 3: Reaction of this compound with N-Nucleophiles This table is illustrative and based on analogous reactions.

N-NucleophileProductTypical Conditions
Piperidine1-((1-Methyl-1H-imidazol-5-yl)methyl)piperidineAcetonitrile, K₂CO₃, Reflux
1H-Imidazole1-((1-Methyl-1H-imidazol-5-yl)methyl)-1H-imidazoleToluene, 24 h
AnilineN-((1-Methyl-1H-imidazol-5-yl)methyl)anilineDMF, Et₃N, Heat

Carbon-Carbon Bond Formation via Organometallic Reactions

The transformation of the bromomethyl group into an organometallic species opens up pathways for the formation of new carbon-carbon bonds, significantly expanding the synthetic utility of this compound.

Grignard Reagent Reactivity

The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This would, in principle, generate the organomagnesium compound (1-methyl-1H-imidazol-5-yl)methylmagnesium bromide. However, the presence of potentially acidic protons on the imidazole ring could complicate this reaction, as Grignard reagents are also strong bases. If successfully formed, this Grignard reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and introduce more complex side chains at the 5-position of the imidazole ring.

For example, the reaction of such a Grignard reagent with an aldehyde (R'CHO) would lead to the formation of a secondary alcohol after acidic workup.

Table 4: Illustrative Reactions of the Putative Grignard Reagent This table is hypothetical as the direct synthesis and reaction of this specific Grignard reagent are not detailed in the provided search results.

ElectrophileIntermediate ProductFinal Product (after workup)
Formaldehyde (B43269) (H₂CO)(1-Methyl-1H-imidazol-5-yl)CH₂OMgBr2-(1-Methyl-1H-imidazol-5-yl)ethanol
Acetone ((CH₃)₂CO)(1-Methyl-1H-imidazol-5-yl)C(CH₃)₂OMgBr2-(1-Methyl-1H-imidazol-5-yl)propan-2-ol
Benzaldehyde (PhCHO)(1-Methyl-1H-imidazol-5-yl)CH(Ph)OMgBr1-Phenyl-2-(1-methyl-1H-imidazol-5-yl)ethanol

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

While the Suzuki-Miyaura reaction typically involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, the direct use of a benzylic bromide like this compound in such a reaction is less common than that of aryl halides. However, palladium-catalyzed cross-coupling reactions of benzyl (B1604629) halides with boronic acids have been reported.

More directly relevant are Suzuki-Miyaura reactions performed on halo-substituted imidazoles. For instance, the coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole with various arylboronic acids has been achieved using a palladium catalyst, demonstrating that the imidazole core is compatible with these reaction conditions. This suggests that, under appropriate conditions, this compound could potentially undergo Suzuki-Miyaura coupling. The reaction would involve the palladium-catalyzed coupling of the bromomethyl group with an organoboronic acid (RB(OH)₂) to form a new carbon-carbon bond, yielding a 5-benzyl-1-methyl-1H-imidazole derivative if an arylboronic acid is used.

Table 5: Illustrative Suzuki-Miyaura Cross-Coupling Reaction This table is illustrative and based on the general principles of Suzuki-Miyaura reactions.

Boronic AcidCatalystBaseProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃1-Methyl-5-(phenylmethyl)-1H-imidazole
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃5-((4-Methoxybenzyl)methyl)-1-methyl-1H-imidazole

Intramolecular Cyclization Reactions Involving the Bromomethyl Group

The bromomethyl group at the C5 position of the 1-methyl-1H-imidazole ring is a potent electrophilic site, rendering the compound susceptible to intramolecular cyclization reactions. This reactivity is driven by the propensity of the methylene carbon to undergo nucleophilic attack, leading to the displacement of the bromide ion, a good leaving group. Such reactions are a powerful tool in synthetic chemistry for constructing more complex, fused heterocyclic scaffolds from suitably functionalized imidazole precursors. rsc.org

The feasibility of these cyclizations depends on the presence of a nucleophilic center elsewhere in the molecule, positioned to allow for a sterically and energetically favorable ring-closing event. The length and flexibility of the chain connecting the nucleophile to the imidazole ring are critical in determining the size and stability of the resulting fused ring.

Formation of Fused Heterocyclic Systems

Intramolecular cyclization of derivatives of this compound provides a direct route to a variety of fused heterocyclic systems. rsc.org These reactions proceed by tethering a nucleophilic functional group to the imidazole, which then attacks the electrophilic bromomethyl carbon. For example, a precursor bearing a thiol or amine group on a side chain can cyclize to form fused thiazole (B1198619) or diazepine (B8756704) rings, respectively.

The synthesis of benzimidazole-fused systems often involves cyclization reactions that can be catalyzed by transition metals like copper or palladium, or proceed through oxidative or radical pathways. mdpi.com While specific examples for this compound are not extensively detailed, the principles are well-established. For instance, a derivative containing a propargyl group could potentially undergo a base-mediated 7-exo-dig cyclization to form a seven-membered ring fused to the imidazole core. nih.gov The mechanism for these transformations typically involves the formation of a new carbon-heteroatom bond, resulting in annulated structures such as imidazo[5,1-b]thiazoles or other polycyclic systems. mdpi.com

Quaternization and Subsequent Cyclization

The bromomethyl group is a strong alkylating agent, capable of reacting with the pyridine-like N3 nitrogen of the imidazole ring. While this can occur intermolecularly to form a dimeric imidazolium salt, it can also be an intramolecular process if a suitable nucleophilic nitrogen is present within the same molecule. This intramolecular quaternization leads to the formation of a cyclic ammonium (B1175870) salt, which is a fused heterocyclic system containing a positively charged, quaternized nitrogen atom.

This quaternization reaction is mechanistically an SN2 process. researchgate.netku.edu The rate of this alkylation is significantly influenced by steric factors and the polarity of the solvent. ku.eduotago.ac.nz In the context of forming ionic liquids, the quaternization of N-substituted imidazoles with alkyl halides is a common and extensively studied reaction. researchgate.net The reaction between two neutral reactants (the imidazole and the alkyl halide) proceeds through a polar transition state to form charged products, and thus is accelerated in polar solvents. ku.edu

Should the quaternization be followed by another reaction step, such as a base-induced rearrangement or elimination, it can lead to the formation of neutral, rearranged fused systems.

Electrophilic Aromatic Substitution on the Imidazole Ring (if applicable for derivatives)

The imidazole ring is electron-rich and generally reactive towards electrophilic aromatic substitution. pearson.commdpi.com The reactivity is greater than that of benzene (B151609) or pyrazole (B372694). pearson.comquora.com The outcome of such substitutions on derivatives of this compound is governed by the directing effects of the substituents already present on the ring.

The 1-methyl group is electron-donating and activating. The 5-bromomethyl group, however, is expected to be deactivating due to the electron-withdrawing inductive effect of the bromine atom. In 1-substituted imidazoles, electrophilic attack can occur at the C2, C4, or C5 positions. mdpi.com With the C5 position occupied, substitution would be directed to the C2 and C4 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration of 1-methylimidazole (B24206) with nitric acid and sulfuric acid typically yields the 4-nitro derivative, highlighting the influence of the N-methyl group. nih.gov

It is important to note that the conditions required for many electrophilic aromatic substitution reactions (e.g., strong acids) might lead to side reactions involving the reactive bromomethyl group.

Radical Reactions and Pathways

The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage, either thermally or photochemically, to generate a 5-(imidazolylmethyl) radical. This reactive intermediate can then participate in a variety of radical reactions.

A notable pathway is radical cyclization. beilstein-journals.org For example, a derivative of this compound containing an unactivated alkene tethered at a suitable position could undergo a radical cyclization reaction. nih.gov This process could be initiated by visible light, potentially without the need for a photocatalyst. beilstein-journals.org The mechanism would involve the formation of the initial radical at the bromomethyl position, which then adds to the alkene intramolecularly to form a new ring and a new carbon-centered radical. This radical is then quenched to complete the cyclization. nih.gov Such methods have been successfully employed for the synthesis of difluoromethyl-substituted polycyclic imidazoles from precursors containing unactivated alkenes. beilstein-journals.orgnih.gov

Additionally, radical bromination using reagents like N-bromosuccinimide (NBS) can be used to introduce bromine atoms onto the imidazole ring, typically at the C2 position. youtube.com

Mechanistic Studies on Reaction Pathways and Intermediate Formation

Mechanistic investigations, often supported by computational studies, provide insight into the reaction pathways of this compound and its derivatives. semanticscholar.org

The primary reaction of the bromomethyl group is nucleophilic substitution, which overwhelmingly proceeds via an SN2 mechanism. In this pathway, a nucleophile directly attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile and the leaving group (bromide) are both partially bonded to the carbon. This is followed by the inversion of stereochemistry (if the carbon were chiral) and displacement of the bromide ion. The kinetics of these reactions are typically second-order, being first-order in both the imidazole substrate and the nucleophile. researchgate.netku.edu

In the formation of fused heterocycles, the reaction can involve a sequence of steps. For example, a Vilsmeier-type reaction followed by an intermolecular heterocyclization has been studied as a mechanism for forming fused pyrimidine (B1678525) rings on a pyrazole core, a process with parallels to potential imidazole reactions. mdpi.com Computational studies using Density Functional Theory (DFT) have been employed to investigate the energetics of nucleophilic substitution reactions on similar bromo-functionalized heterocyclic precursors, helping to elucidate transition states and reaction barriers. semanticscholar.org For radical cyclizations, the mechanism involves a radical initiator generating the initial carbon-centered radical, which then propagates through an intramolecular addition before a termination step yields the final product. nih.gov

Kinetic Analysis of Key Transformations

Kinetic studies of the alkylation of imidazoles are well-documented, particularly in the context of synthesizing ionic liquids. These studies serve as an excellent model for understanding the reactivity of the electrophilic bromomethyl group in this compound during quaternization reactions. The reactions of 1-methylimidazole with various alkyl halides, including bromoalkanes, have been shown to follow SN2 kinetics, especially in dilute solutions. researchgate.net

The rate of these quaternization reactions is highly dependent on the solvent. Polar aprotic solvents are particularly effective at accelerating the reaction. This is because the reaction proceeds from neutral reactants to a charged transition state and then to ionic products. Solvents that can stabilize this charge separation through high polarity and dipolarity/polarizability (π*) significantly lower the activation energy and increase the reaction rate constant. ku.edu In contrast, the solvent's ability to donate a hydrogen bond (acidity, α) can have a negative effect on the rate. ku.edu

Table 1: Effect of Solvent Polarity on the Rate Constant of Alkylation of 1-Methylimidazole with 1-Bromohexane at 55 °C

SolventRate Constant (k x 10⁵ L mol⁻¹ s⁻¹)Kamlet-Taft Polarity (ET(30))
Chlorobenzene0.937.5
Dichloromethane3.541.1
Acetone7.942.2
Acetonitrile24.046.0
Methanol17.055.5
DMSO200.045.1
Data sourced from a kinetic study on the synthesis of imidazolium ionic liquids, which serves as a model for the quaternization reactivity of the bromomethyl group. ku.edu

Applications of 5 Bromomethyl 1 Methyl 1h Imidazole As a Versatile Synthetic Intermediate

Construction of Complex Imidazole-Containing Scaffolds

The imidazole (B134444) ring is a privileged structure in medicinal chemistry and materials science, found in numerous natural products and pharmaceutical agents. mdpi.commdpi.com 5-(Bromomethyl)-1-methyl-1H-imidazole serves as a key starting material for building complex molecules that retain this important heterocyclic core. Synthetic chemists utilize it as a foundational scaffold, adding molecular complexity through reactions at the bromomethyl position.

The general strategy involves the substitution of the bromide ion by a suitable nucleophile, which can be part of another cyclic or acyclic structure. This links the 1-methyl-1H-imidazol-5-yl)methyl moiety to other molecular fragments, leading to the creation of larger, more complex scaffolds. For instance, the reaction with amines, thiols, or alcohols introduces new side chains that can be further elaborated. This approach is fundamental in developing libraries of compounds for drug discovery, where the imidazole core might be essential for binding to a biological target. mdpi.comnih.gov The synthesis of such functionalized structures is a key step toward molecules with potential biological and pharmaceutical relevance. mdpi.com

Precursor for Advanced Heterocyclic Systems

Beyond simple substitution, the reactivity of this compound is harnessed to construct fused heterocyclic systems, where the imidazole ring is annulated with other rings. This creates rigid, polycyclic architectures with unique three-dimensional shapes and electronic properties, often sought after in materials science and for the development of novel therapeutic agents.

Imidazo[x,y-z]pyridines are a class of fused heterocyclic compounds with significant applications in pharmaceuticals. nanobioletters.com The synthesis of these scaffolds often involves the condensation of a pyridine (B92270) derivative with a molecule containing a reactive two-carbon fragment, typically an α-haloketone. nanobioletters.com While direct use of this compound is less commonly cited than classical methods like the cyclization of 2-aminopyridines with phenacyl bromides, its structural motif is relevant. nanobioletters.com

The synthesis of imidazo[1,5-a]pyridines, for example, can be achieved through methods such as the cyclocondensation of 2-(aminomethyl)pyridines with various electrophiles or via intramolecular amination reactions. rsc.orgbeilstein-journals.org The bromomethyl group on the imidazole ring can act as an electrophilic site. A plausible synthetic route would involve reacting this compound with a suitably functionalized pyridine derivative, where a nucleophilic site on the pyridine ring attacks the bromomethyl carbon, followed by a subsequent cyclization step to form the fused imidazopyridine system.

Table 1: Representative Methods for Imidazopyridine Synthesis This table illustrates general strategies that could be adapted for use with this compound.

MethodReactantsCatalyst/ConditionsProduct TypeReference
Classical Cyclization2-Aminopyridine, α-Bromo Carbonyl CompoundVarious (e.g., Copper Silicate, Iodine)Imidazo[1,2-a]pyridine nanobioletters.com
I₂-mediated C-H Amination2-Pyridyl Ketone, AlkylamineI₂, NaOAcImidazo[1,5-a]pyridine rsc.org
Cyclocondensation2-(Aminomethyl)pyridine, NitroalkanePPA, Phosphorous AcidImidazo[1,5-a]pyridine beilstein-journals.org

Development of Azole-Fused Architectures

The construction of scaffolds containing multiple fused azole rings is an area of active research. This compound is a potential precursor for such systems, like imidazo[1,5-a]imidazoles. One established method for creating the imidazo[1,5-a]imidazole scaffold is the Groebke–Blackburn–Bienaymé multicomponent reaction, which combines an amidine, an aldehyde, and an isocyanide in a single step. researchgate.net

In a strategy involving the target compound, the bromomethyl group can be converted into other functional groups necessary for cyclization. For example, it could be transformed into an aminomethyl or a carbonyl group. This new functionality, positioned next to the imidazole ring, can then react with appropriate reagents to build a second, fused imidazole ring, leading to an imidazo[1,5-a]imidazole architecture. researchgate.net This highlights the role of this compound as a versatile intermediate that can be tailored for specific, complex cyclization reactions. mdpi.com

Functionalization Strategies for Molecular Diversity

A key application of this compound is in creating molecular diversity. The ability to easily introduce a wide variety of substituents allows for the systematic modification of a molecule's properties, such as its solubility, polarity, and biological activity.

The most direct functionalization strategy for this compound is nucleophilic substitution. The electrophilic methylene (B1212753) carbon is readily attacked by a wide range of nucleophiles, displacing the bromide and forming a new carbon-nucleophile bond. This straightforward reaction allows for the introduction of countless side chains. sigmaaldrich.com

For example, reactions with alcohols or phenols lead to ether linkages, while reaction with thiols provides thioethers. Amines react to form substituted aminomethyl-imidazoles. This versatility is crucial in fields like medicinal chemistry, where small changes to a side chain can significantly impact a drug's efficacy and selectivity. mdpi.com

Table 2: Examples of Nucleophilic Substitution Reactions for Side Chain Introduction

Nucleophile ClassReagent ExampleProduct Functional Group
Alcohols/PhenolsPhenolAryl Ether
ThiolsThiophenolThioether
AminesPiperidineTertiary Amine
CarboxylatesSodium AcetateEster
AzidesSodium AzideAzide

Preparation of Ligands for Coordination Chemistry Studies (general, not specific application)

Imidazole and its derivatives are exceptionally important ligands in coordination chemistry and bioinorganic chemistry, partly because the imidazole ring of the amino acid histidine is a common coordination site for metal ions in proteins. mdpi.comresearchgate.net this compound can be used to prepare specialized ligands for coordination chemistry studies.

The bromomethyl group serves as a handle to introduce additional donor atoms, creating multidentate ligands. For instance, reacting it with a molecule containing a pyridine or another imidazole ring can create bidentate or tridentate ligands. ekb.eg These ligands can then be used to form stable complexes with various transition metals. The properties of the resulting metal complex (e.g., its geometry, stability, and catalytic activity) can be fine-tuned by changing the nature of the side chain introduced via the bromomethyl group. This strategy is used to design new metal-organic frameworks (MOFs), catalysts, and model compounds for studying metalloenzymes. researchgate.netdntb.gov.ua

Theoretical and Computational Studies on 5 Bromomethyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations are essential for predicting the compound's physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry of imidazole (B134444) derivatives. sigmaaldrich.com By optimizing the geometry of the molecule, DFT can determine the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.

The expected output of such an analysis would include a complete set of geometric parameters. To illustrate, a hypothetical data table derived from a DFT calculation at a common level of theory (e.g., B3LYP/6-311G(d,p)) is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for 5-(Bromomethyl)-1-methyl-1H-imidazole from DFT Calculations

Parameter Bond/Angle Value
Bond Length (Å) C2-N1 1.38
N1-C5 1.37
C5-C4 1.36
C4-N3 1.39
N3-C2 1.32
N1-C(methyl) 1.47
C5-C(bromomethyl) 1.51
C(bromomethyl)-Br 1.95
Bond Angle (°) C5-N1-C2 108.5
N1-C2-N3 110.0
C2-N3-C4 107.5
N3-C4-C5 109.0
C4-C5-N1 105.0

Note: These are representative values and not from actual published research on this specific molecule.

The presence of the bromomethyl group introduces rotational freedom around the C5-C(bromomethyl) bond, leading to different possible conformations. Conformational analysis, typically performed using computational methods like DFT, is crucial for identifying the most stable conformer, which is the one with the lowest energy. This analysis involves calculating the energy of the molecule as the dihedral angle of the bromomethyl group is systematically rotated. The results of such an analysis would indicate the preferred spatial orientation of the bromomethyl group relative to the imidazole ring, which can influence the molecule's reactivity and its interactions with other molecules. Studies on other N-functionalized imidazoles have demonstrated the utility of such computational approaches in understanding their structural preferences. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energies and distributions of these orbitals provide critical information about the molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. iucr.org The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the bromine atom, while the LUMO would likely be distributed across the imidazole ring and the antibonding orbitals associated with the C-Br bond.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Imidazole Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are for illustrative purposes, based on typical values for similar heterocyclic compounds, and are not specific to this compound.

The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. Regions of the molecule with a high density of the HOMO are susceptible to electrophilic attack, as these are the areas where electrons are most available. Conversely, areas with a high density of the LUMO are prone to nucleophilic attack, as these are the regions most capable of accepting electrons. nih.gov

In the case of this compound, the nitrogen atoms of the imidazole ring and the bromine atom are expected to be nucleophilic centers, as indicated by the likely distribution of the HOMO. The carbon atoms of the imidazole ring and the carbon of the bromomethyl group are potential electrophilic sites.

Intermolecular Interaction Studies

The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These interactions can be studied through crystallographic data and computational techniques like Hirshfeld surface analysis. eurjchem.com

Hydrogen Bonding Interactions in Crystal Packing

While a specific crystal structure for this compound is not publicly available, the principles of hydrogen bonding in related imidazole derivatives provide a strong basis for predicting its solid-state behavior. In the crystal lattice of imidazole-containing compounds, hydrogen bonds are a dominant organizing force. For instance, in solid 1H-imidazole, molecules form one-dimensional chains through N-H···N intermolecular hydrogen bonds. nih.gov The substitution of a methyl group at the N1 position in this compound precludes this specific N-H···N interaction.

However, the presence of the imidazole ring nitrogens and the potential for C-H···N and C-H···Br interactions suggests a complex network of weak hydrogen bonds could dictate the crystal packing. The nitrogen atom at the 3-position (N3) of the imidazole ring is a potential hydrogen bond acceptor. The methyl and methylene (B1212753) protons can act as weak hydrogen bond donors.

In the absence of strong N-H or O-H donors, weaker C-H···A (where A is an acceptor) hydrogen bonds become structurally significant. Studies on various organic crystals have demonstrated that C-H···N and C-H···O interactions play a crucial role in the formation of supramolecular assemblies. For this compound, one can hypothesize the formation of dimers or chains through C-H···N3 interactions, where a C-H from a neighboring molecule interacts with the lone pair of the N3 atom.

Furthermore, the bromine atom, while typically considered in the context of halogen bonding, can also participate as a weak hydrogen bond acceptor. The potential for C-H···Br interactions adds another layer of complexity to the crystal packing. The interplay between these weak hydrogen bonds would ultimately determine the final crystal structure. Computational methods, such as those based on Density Functional Theory (DFT) with dispersion corrections, are instrumental in predicting the most stable packing arrangements by calculating the energies of various hypothetical crystal structures.

A summary of potential hydrogen bond interactions in the crystal structure of this compound is presented below:

DonorAcceptorInteraction TypePredicted Significance
C-H (methyl)N3 (imidazole)Weak Hydrogen BondModerate
C-H (methylene)N3 (imidazole)Weak Hydrogen BondModerate
C-H (imidazole ring)N3 (imidazole)Weak Hydrogen BondMinor
C-H (methyl/methylene)BrWeak Hydrogen BondMinor to Moderate

Halogen Bonding Characterization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) on the outer side of the halogen along the C-X bond axis.

In this compound, the bromine atom attached to the methylene group is a potential halogen bond donor. The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing nature of the group it is attached to. The imidazole ring, being an electron-rich system, can influence the C-Br bond, and in turn, the halogen bonding capability.

Theoretical studies are paramount in characterizing halogen bonds. Quantum chemical calculations can map the electrostatic potential surface of the molecule, visualizing the σ-hole on the bromine atom. The magnitude of this positive potential is a good indicator of the strength of the potential halogen bond.

The N3 atom of the imidazole ring in a neighboring molecule is an excellent candidate for a halogen bond acceptor. This could lead to the formation of C-Br···N3 halogen bonds, which can be a significant directional force in the assembly of the crystal structure, potentially competing with or complementing the hydrogen bonding interactions.

Computational analysis can provide detailed energetic and geometric data for these interactions. Parameters such as the R-X···A distance (where R is the group attached to the halogen X, and A is the acceptor) and the C-X···A angle are key descriptors. For halogen bonds, this angle is typically close to 180°.

Halogen Bond DonorHalogen Bond AcceptorInteraction GeometryPredicted Strength
C-BrN3 (imidazole)Linear (approx. 180°)Moderate
C-BrBr (from another molecule)VariableWeak

Computational Elucidation of Reaction Mechanisms

The reactive nature of the bromomethyl group makes this compound a valuable substrate for various chemical transformations, particularly nucleophilic substitution reactions. Computational chemistry offers powerful tools to elucidate the mechanisms of these reactions at a molecular level.

For a typical SN2 reaction involving the displacement of the bromide ion by a nucleophile, computational methods can be used to locate the transition state structure. This involves calculating the potential energy surface of the reaction and finding the first-order saddle point that connects the reactants and products.

The geometry of the transition state provides crucial insights into the reaction mechanism. For an SN2 reaction, this would typically involve the nucleophile approaching the carbon atom of the methylene group from the side opposite to the C-Br bond, leading to a pentacoordinate carbon center in the transition state.

A key output of these calculations is the activation energy barrier (ΔE‡), which is the energy difference between the reactants and the transition state. This barrier is directly related to the reaction rate; a lower barrier implies a faster reaction. DFT calculations are widely used for this purpose, and the choice of functional and basis set is critical for obtaining accurate results.

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. For reactions involving charged or polar species, such as the SN2 reaction of this compound, solvent effects are particularly significant.

Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good first approximation of the solvent's influence on the reaction energetics.

Explicit solvent models involve including a number of solvent molecules in the calculation. While computationally more demanding, this approach can capture specific interactions between the solute and solvent molecules, such as hydrogen bonding, which can be crucial for an accurate description of the reaction. For instance, polar protic solvents can solvate the leaving bromide ion, stabilizing it and thus lowering the energy of the products and potentially the transition state. Conversely, aprotic polar solvents might be better at solvating the transition state, thereby accelerating the reaction. General studies on imidazole derivative synthesis have shown that solvents like DMSO and DMF can enhance reaction rates for nucleophilic substitutions. smolecule.com

Tautomerism and Isomerism of Imidazole Derivatives (if applicable for compound)

Tautomerism is a form of isomerism where molecules can readily interconvert through the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For the imidazole ring itself, prototropic tautomerism is possible when the N1 position is unsubstituted, allowing the proton to move between the two nitrogen atoms.

In the case of this compound, the nitrogen at the 1-position is substituted with a methyl group. This methylation prevents the classical prototropic tautomerism seen in 1H-imidazole. The protons on the methyl and methylene groups are not sufficiently acidic to readily participate in tautomeric equilibria under normal conditions.

Therefore, for this compound, tautomerism is not a significant consideration. The molecule exists as a single constitutional isomer. While conformational isomerism due to rotation around the C-C and C-N single bonds is possible, these conformers would likely have low interconversion barriers.

Future Research Directions and Unexplored Avenues for 5 Bromomethyl 1 Methyl 1h Imidazole

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing novel and sustainable routes to 5-(Bromomethyl)-1-methyl-1H-imidazole and its derivatives, moving beyond traditional methods that may involve harsh conditions or generate significant waste.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of imidazole-containing compounds. acs.orgarabjchem.orgtandfonline.comresearchgate.net Future methodologies will likely emphasize the use of renewable starting materials, greener solvents like ethyl lactate, and catalyst-free or organocatalytic systems to minimize environmental impact. tandfonline.comtandfonline.com For instance, the Debus-Japp-Radziszewski reaction, a classic method for imidazole (B134444) synthesis, is being adapted to function under catalyst-free conditions in bio-based solvents. tandfonline.com Exploring microwave-assisted and ultrasound-promoted syntheses could also offer more energy-efficient pathways. nih.gov

Catalytic Innovations: The development of novel catalysts will play a crucial role in advancing the synthesis of functionalized imidazoles. This includes the design of reusable catalysts, such as magnetic iron oxide nanoparticles, to simplify product purification and reduce waste. researchgate.net Furthermore, exploring enzymatic catalysis could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

Exploration of Underutilized Reactivity Modes

While the bromomethyl group of this compound is a well-established handle for nucleophilic substitution reactions, there remains a vast, underexplored landscape of its reactivity. Future research should aim to unlock novel transformations that go beyond conventional pathways.

Unconventional Transformations: Investigations into unexpected regioselective reactions, similar to those observed with related bromomethylated heterocycles, could reveal novel synthetic possibilities. researchgate.net For example, reactions that proceed through rearrangements or involve the participation of the imidazole ring in unexpected ways could lead to the formation of unique and complex molecular architectures.

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrochemical synthesis to activate the C-Br bond in this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation under mild conditions. These methods can facilitate reactions that are often challenging to achieve using traditional thermal methods.

Enzymatic Functionalization: The use of enzymes to selectively modify the bromomethyl group or other positions on the imidazole ring presents an exciting frontier. researchgate.net Biocatalysis could enable highly specific transformations that are difficult to achieve with conventional chemical reagents, leading to the synthesis of enantiomerically pure and complex imidazole derivatives.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The integration of this compound into automated and continuous flow synthesis platforms represents a significant step towards accelerating the discovery and optimization of new functional molecules.

Flow Chemistry for Enhanced Control and Scalability: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govresearchgate.netuc.pt The synthesis of functionalized imidazoles has already been successfully demonstrated in flow reactors, allowing for the rapid construction of compound libraries. acs.orgnih.gov Future work will likely focus on developing more complex multi-step flow sequences that utilize this compound as a key building block, enabling the on-demand synthesis of diverse molecular scaffolds. acs.orgnih.gov

High-Throughput Experimentation: Automation and high-throughput screening techniques can be employed to rapidly explore a wide range of reaction conditions and identify optimal synthetic protocols. This approach is particularly valuable for discovering novel reactivity and for the efficient synthesis of large libraries of imidazole derivatives for biological screening.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of molecules. In the context of this compound, advanced computational modeling can provide invaluable insights that guide experimental design.

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.netrsc.orgmdpi.comprinceton.edu This can help researchers understand the factors that control the reactivity and selectivity of reactions involving this compound. A combined experimental and computational approach can be particularly powerful in revealing complex reaction mechanisms. rsc.orgprinceton.edu

Predictive Modeling: Computational tools can be used to predict the electronic, steric, and spectroscopic properties of novel imidazole derivatives. This can aid in the rational design of molecules with specific desired characteristics, such as particular binding affinities for biological targets or specific material properties.

Role in Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of the imidazole ring make this compound an attractive building block for the construction of novel supramolecular assemblies and advanced materials. elsevierpure.comresearchgate.netcapes.gov.brnih.gov

Supramolecular Architectures: The imidazole moiety can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the formation of well-ordered supramolecular structures. elsevierpure.comnih.govacs.org By functionalizing the bromomethyl group, it is possible to introduce other recognition motifs, leading to the self-assembly of complex and functional supramolecular systems such as gels and liquid crystals. acs.orgnih.gov

Functional Polymers and Materials: this compound can be used as a monomer or a functionalizing agent for the synthesis of novel polymers and materials. nih.govelsevierpure.comresearchgate.netcapes.gov.brnih.gov Imidazole-containing polymers have shown promise in a variety of applications, including as membranes for fuel cells, as catalysts, and in biological contexts. elsevierpure.comresearchgate.netcapes.gov.br The ability to precisely control the placement of the imidazole group within a polymer backbone or as a side chain allows for the fine-tuning of the material's properties.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole to improve yield and purity?

Methodological Answer:
Synthesis typically involves bromination of 1-methylimidazole precursors. Key parameters include:

  • Reagent Selection: Use N-bromosuccinimide (NBS) as a brominating agent for controlled substitution, minimizing side reactions like over-bromination .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 0–25°C enhance selectivity. Lower temperatures reduce decomposition of reactive intermediates .
  • Monitoring: Track reaction progress via TLC or HPLC. Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) removes unreacted precursors .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns. For example, the bromomethyl group appears as a triplet at δ ~4.3 ppm (¹H) and δ ~30 ppm (¹³C) .
  • HRMS: Validate molecular weight (220.026 g/mol) and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
  • Elemental Analysis: Verify purity (>97%) by matching experimental vs. calculated C, H, N, and Br percentages .

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in amber glass bottles at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .
  • Safety Protocols: Follow GHS guidelines (Warning H315/H319/H335). Use fume hoods for handling and PPE (gloves, goggles) to avoid inhalation/contact .

Advanced Research Questions

How can computational methods guide the design of this compound derivatives for biological activity?

Methodological Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-31G* basis set) to predict electronic properties (e.g., charge distribution at bromomethyl site) influencing reactivity .
  • Molecular Docking: Screen derivatives against targets (e.g., EGFR) using AutoDock Vina. Prioritize compounds with binding energies < –8 kcal/mol for in vitro testing .
  • ADMET Prediction: Use SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) early in development .

How can researchers resolve contradictions in reported reaction yields for imidazole bromination?

Methodological Answer:

  • Variable Analysis: Systematically test parameters (solvent polarity, stoichiometry, catalyst). For example, DMF increases yields by stabilizing transition states vs. dichloromethane .
  • Byproduct Identification: Use LC-MS to detect side products (e.g., di-brominated species). Adjust NBS equivalents (1.1–1.3 eq.) to suppress over-bromination .
  • Reproducibility: Validate protocols with internal controls (e.g., commercial 1-methylimidazole) and report reaction times/temperatures precisely .

What strategies enable multi-step synthesis of this compound-based bioactive compounds?

Methodological Answer:

  • Functionalization: Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to attach aryl groups at the 5-position .
  • Protection/Deprotection: Protect the imidazole nitrogen with Boc groups during halogenation, then deprotect with TFA .
  • Click Chemistry: Azide-alkyne cycloaddition (CuI catalyst) introduces triazole moieties for enhanced bioactivity .

Methodological Integration

How can researchers integrate spectroscopic and computational data to validate novel derivatives?

Methodological Answer:

  • NMR-DFT Correlation: Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 16). Deviations >2 ppm suggest structural errors .
  • X-ray Crystallography: Resolve ambiguous structures (e.g., regiochemistry) and use crystallographic data to refine computational models .

What experimental designs are optimal for assessing structure-activity relationships (SAR) in imidazole derivatives?

Methodological Answer:

  • Library Design: Synthesize analogs with systematic substitutions (e.g., Br → Cl, CH₃ → CF₃) .
  • Bioassays: Test antimicrobial activity (MIC assays) against Gram+/– bacteria. Corrogate substituent effects (e.g., bromine enhances lipophilicity) .
  • QSAR Modeling: Use MOE to build regression models linking electronic descriptors (HOMO/LUMO) to bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.